3-Fluoroazetidine
Overview
Description
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid
The synthesis of 3-fluoroazetidine derivatives has been explored due to their potential as building blocks in medicinal chemistry. One study describes the successful synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid through a series of steps starting with bromofluorination and culminating in the oxidation of the N-protected group to a Boc-group. This process yields a new fluorinated heterocyclic amino acid .
Fluorocyclization of Allyl Alcohols and Amines
Another approach to synthesizing azetidine derivatives involves fluorocyclization of allyl alcohols and amines. This method is notable for being the first to apply fluorocyclization to create four-membered heterocycles. The presence of electron-donating groups is crucial for the success of this strategy, as they polarize the double bond and facilitate cyclization, a finding supported by both DFT and experimental studies .
3-Fluoroazetidinecarboxylic Acids in Peptide Scaffolds
3-Fluoroazetidine amino acids have been synthesized as analogues to hydroxyazetidine, which are not susceptible to aldol cleavage. These compounds, including 4-(azidomethyl)-3-fluoroazetidine and 3,4-difluoroproline, serve as new peptide building blocks. Notably, a trans,trans-2,4-dihydroxy-3-fluoroazetidine iminosugar has been shown to inhibit the growth of pancreatic cancer cells, demonstrating the potential therapeutic applications of these scaffolds .
Quinolone Antibiotics and Azetidine Derivatives
The synthesis of new quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane has been reported. These derivatives have been incorporated into the quinolone nucleus, resulting in compounds with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), surpassing that of the clinically used fluoroquinolone, levofloxacin .
Molecular Structure Analysis
The molecular structure of 3-fluoroazetidine derivatives is characterized by the presence of a fluorine atom, which can significantly influence the chemical and physical properties of the molecule. The fluorine atom's high electronegativity can affect the reactivity and stability of the azetidine ring .
Chemical Reactions Analysis
3-Fluoroazetidine derivatives participate in various chemical reactions, including fluorocyclization, bromofluorination, and ring closure. These reactions are often facilitated by the presence of electron-donating groups and can be influenced by the choice of protecting groups and reaction conditions .
Physical and Chemical Properties Analysis
The introduction of fluorine into azetidine rings alters their physical and chemical properties, such as solubility, boiling point, and reactivity. Fluorinated azetidines often exhibit increased metabolic stability and lipophilicity, which can be advantageous in drug design. The specific properties of these compounds depend on the substitution pattern and the presence of additional functional groups .
Scientific Research Applications
Pharmaceutical Chemistry
3-Fluoroazetidine is recognized as a valuable building block in physiologically active compounds . It’s used in the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are interesting building blocks for pharmaceutical compounds .
Method of Application
The key steps include a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .
Results or Outcomes
The synthetic route towards these compounds is described in the research, but specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the available information .
Bioactive Compound Development
Site-selective fluorination has become an important strategy for developing new bioactive compounds .
Method of Application
The main synthetic pathways toward these 3-monofluorinated pyrrolidines and azetidines dealt with the deoxofluorination of the corresponding 3-hydroxylated heterocycles using DAST (diethylaminosulfur trifluoride) or related deoxofluorinating agents .
Results or Outcomes
This method has resulted in numerous new commercial applications in pharmaceutical chemistry and agrochemistry .
Diabetes Type 2 Treatment
3-Fluoroazetidines are promising in the treatment of diabetes type 2 .
Method of Application
The specific method of application or experimental procedures for this application are not provided in the available information .
Results or Outcomes
The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the available information .
Colon Cancer Treatment
3-Fluoroazetidines are also being explored for their potential in colon cancer treatment .
Method of Application
The specific method of application or experimental procedures for this application are not provided in the available information .
Results or Outcomes
The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the available information .
Safety And Hazards
3-Fluoroazetidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
3-fluoroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN/c4-3-1-5-2-3/h3,5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYAZBFZFIUIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394068 | |
Record name | 3-fluoroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroazetidine | |
CAS RN |
690257-76-2 | |
Record name | 3-fluoroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.